molecular formula C11H15ClN2O B2860301 4-amino-2-chloro-N-(2-methylpropyl)benzamide CAS No. 926218-95-3

4-amino-2-chloro-N-(2-methylpropyl)benzamide

Cat. No. B2860301
CAS RN: 926218-95-3
M. Wt: 226.7
InChI Key: RVCMRMJVIZDNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-chloro-N-(2-methylpropyl)benzamide is a chemical compound used for proteomics research . It has a molecular formula of C11H15ClN2O and a molecular weight of 226.7 .


Synthesis Analysis

Benzamides, such as this compound, can be prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .


Chemical Reactions Analysis

The primary chemical reaction involving this compound is its synthesis through the condensation of benzoic acids and amines . The specifics of other potential reactions involving this compound are not available in the retrieved resources.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 137.16° C and a predicted boiling point of 379.8° C at 760 mmHg . The density is predicted to be 1.1 g/cm3 and the refractive index is predicted to be n20D 1.55 .

Scientific Research Applications

Chemical Synthesis and Characterization

4-Amino-2-chloro-N-(2-methylpropyl)benzamide is a compound that has been explored in various chemical synthesis and characterization studies. For instance, researchers have studied the synthesis, characterization, and biological evaluation of related benzamide derivatives, showcasing their potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015). Furthermore, the compound's structural aspects have been analyzed through X-ray diffraction, revealing significant insights into its molecular conformation and potential interactions (Furuya et al., 1985).

Biological Activity and Drug Development

The compound and its analogs have been evaluated for their biological activities, particularly in the context of neuroleptic drugs. Structural studies aimed at understanding the relationship between molecular structure and biological activity have been crucial in the development of new therapeutic agents. For example, benzamide derivatives have been synthesized and tested for their neuroleptic activity, providing valuable information for drug development processes (Iwanami et al., 1981).

Material Science and Polymer Research

In material science, the synthesis and characterization of polymers derived from related compounds have been explored, highlighting the versatility of benzamide derivatives in creating materials with specific properties. Studies have focused on the preparation of polyamides and poly(amide-imide)s, demonstrating the potential of such compounds in the development of new materials with high thermal stability and desirable mechanical properties (Saxena et al., 2003).

Analytical Chemistry and Spectroscopy

In analytical chemistry, the compound's derivatives have been utilized in mass spectrometry studies, offering insights into the optimization of electrospray ionization and fragmentation patterns for improved analysis of complex biological samples (Harvey, 2000). This research is pivotal for advancing methodologies in proteomics and glycomics.

properties

IUPAC Name

4-amino-2-chloro-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCMRMJVIZDNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.